molecular formula C25H30N6O2 B14121994 7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14121994
M. Wt: 446.5 g/mol
InChI Key: JKWOOCVTKJAOFM-UHFFFAOYSA-N
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Description

“7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine core, which is then functionalized with butyl, methyl, and piperazine groups through various chemical reactions such as alkylation, acylation, and condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or methyl groups.

    Reduction: Reduction reactions could target the purine ring or the naphthalenylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal applications might include the development of new drugs for treating diseases such as cancer, viral infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

What sets “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” apart might be its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

7-butyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C25H30N6O2/c1-3-4-12-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-15-13-29(14-16-30)17-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,3-4,12-17H2,1-2H3,(H,27,32,33)

InChI Key

JKWOOCVTKJAOFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C

Origin of Product

United States

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